An In-depth Technical Guide to the Physical Properties of 3-Methylazetidine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-Methylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry due to their unique conformational constraints and synthetic versatility. The inherent ring strain of the azetidine ring, while rendering it more stable than the corresponding aziridine, provides a valuable platform for the development of novel therapeutics. 3-Methylazetidine hydrochloride, a simple substituted azetidine, serves as a key building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its physical properties.
Caption: Structure of 3-Methylazetidine hydrochloride.
| Identifier | Value |
| CAS Number | 17409-76-2 |
| Molecular Formula | C₄H₁₀ClN |
| Molecular Weight | 107.58 g/mol |
| Appearance | White to off-white solid |
Thermal Properties
Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid and for understanding its solid-state stability.
| Property | Value | Source |
| Melting Point | 143-148 °C | Commercial Suppliers |
Insight and Causality: The relatively high melting point for a small molecule is indicative of the strong ionic interactions between the protonated azetidine ring and the chloride anion in the crystal lattice. The methyl group may slightly disrupt the crystal packing compared to the parent azetidine hydrochloride, but the overall electrostatic forces dominate.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion.
Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of 3-Methylazetidine hydrochloride into a standard aluminum DSC pan.
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
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Experimental Conditions:
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Temperature Program: Heat the sample from 25 °C to 200 °C at a linear heating rate of 10 °C/min.
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Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
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Data Analysis: Determine the onset temperature of the melting endotherm from the resulting thermogram. The peak of the endotherm represents the melting point.
Caption: Workflow for Melting Point Determination by DSC.
Solubility Profile
The solubility of a compound is a key determinant of its behavior in both chemical reactions and biological systems.
| Solvent | Qualitative Solubility |
| Water | Soluble |
| Methanol | Likely Soluble |
| Ethanol | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Dichloromethane | Sparingly Soluble to Insoluble |
| Toluene | Insoluble |
Insight and Causality: As a hydrochloride salt, 3-Methylazetidine hydrochloride is expected to be readily soluble in polar protic solvents like water, methanol, and ethanol, where the solvent molecules can effectively solvate both the azetidinium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. Its solubility in polar aprotic solvents like DMSO is also anticipated to be significant. In contrast, its solubility in nonpolar organic solvents such as dichloromethane and toluene is expected to be low due to the high lattice energy of the ionic solid.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Methodology:
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Sample Preparation: Add an excess amount of 3-Methylazetidine hydrochloride to a known volume of the desired solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or quantitative NMR.
Acidity and Basicity (pKa)
The pKa of the conjugate acid of 3-Methylazetidine provides a quantitative measure of its basicity.
| Property | Estimated Value |
| pKa of 3-Methylazetidinium ion | 10.5 - 11.5 |
Insight and Causality: The parent azetidine has a pKa of its conjugate acid of approximately 11.29. The methyl group at the 3-position is an electron-donating group, which should slightly increase the electron density on the nitrogen atom, making it a slightly stronger base. Therefore, the pKa of the 3-methylazetidinium ion is expected to be in a similar range, likely slightly higher than that of the unsubstituted azetidinium ion.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.
Methodology:
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Sample Preparation: Prepare a solution of 3-Methylazetidine hydrochloride of known concentration (e.g., 0.01 M) in deionized water.
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Properties
Spectroscopic data are indispensable for the structural elucidation and characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Broad Singlet | 2H | N-H₂⁺ |
| ~3.8 - 4.2 | Multiplet | 2H | C2-H, C4-H (axial) |
| ~3.4 - 3.8 | Multiplet | 2H | C2-H, C4-H (equatorial) |
| ~2.8 - 3.2 | Multiplet | 1H | C3-H |
| ~1.2 - 1.4 | Doublet | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~48 - 52 | C2, C4 |
| ~28 - 32 | C3 |
| ~15 - 20 | -CH₃ |
Insight and Causality: In the ¹H NMR spectrum, the protons on the azetidine ring will appear as complex multiplets due to geminal and vicinal coupling. The protons attached to the nitrogen will be broadened due to quadrupolar relaxation and exchange with the solvent. The methyl group will appear as a doublet due to coupling with the adjacent methine proton. In the ¹³C NMR spectrum, the carbons of the azetidine ring will appear in the aliphatic region, with the methyl carbon appearing at a higher field.
Experimental Protocol: NMR Spectroscopic Analysis
Methodology:
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Sample Preparation: Dissolve 5-10 mg of 3-Methylazetidine hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
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Instrument Setup: Tune and shim the NMR spectrometer to the deuterium frequency of the solvent.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2700 - 3200 | Strong, Broad | N-H⁺ stretching |
| ~2850 - 3000 | Medium | C-H stretching (aliphatic) |
| ~1580 - 1650 | Medium | N-H⁺ bending |
| ~1450 - 1470 | Medium | C-H bending (CH₂, CH₃) |
Insight and Causality: The most prominent feature in the IR spectrum will be the broad and strong absorption band in the high-frequency region, characteristic of the N-H⁺ stretching vibrations of the ammonium salt. The C-H stretching and bending vibrations of the aliphatic ring and the methyl group will also be present.
Experimental Protocol: FTIR Spectroscopic Analysis (KBr Pellet Method)
Methodology:
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Sample Preparation: Grind a small amount (1-2 mg) of 3-Methylazetidine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
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Background Correction: Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 3-Methylazetidine hydrochloride, a valuable building block in contemporary drug discovery and chemical synthesis. While a complete set of experimentally determined data is not yet available in the public domain, this guide has offered scientifically grounded predictions and, crucially, robust, step-by-step protocols that empower researchers to generate high-quality, reliable data in their own laboratories. By understanding and applying the principles and methodologies outlined herein, scientists can confidently utilize 3-Methylazetidine hydrochloride in their research endeavors, paving the way for new discoveries and innovations.


